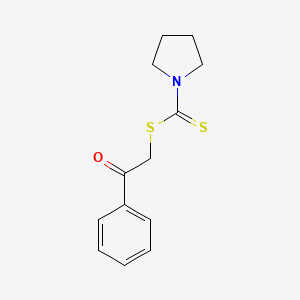

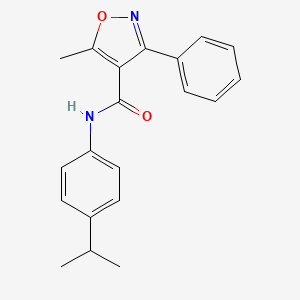

2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of compounds related to 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate involves several chemical strategies and methodologies. For instance, the synthesis of o-Di-(pyrrole-2-carboxamides)-phenylene showed the formation of helical and channel assemblies through hydrogen bonding when incorporated with methanol and DMSO molecules, respectively, demonstrating the complex synthetic approaches used in related compounds (Yin et al., 2004). Another example is the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt, highlighting the creativity in synthetic chemistry to obtain related chemical structures (Le et al., 2016).

Molecular Structure Analysis Quantum chemical studies on related compounds, such as (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, have provided insights into their molecular geometry, vibrational frequencies, and chemical shifts. These studies use advanced computational methods to elucidate the molecular structure and its implications on the compound's properties and reactivity (Evecen & Tanak, 2016).

Chemical Reactions and Properties The chemical reactivity and properties of compounds structurally similar to 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate can be complex and varied. For instance, studies on the synthesis and X-ray structural analysis of N'-(pyridine-3-carbonyl) hydrazinecarbodithioic acid ethyl ester and its manganese complex revealed intricate details about its chemical reactivity and potential for forming chelate rings, offering insights into the types of chemical reactions and properties that related compounds might exhibit (Singh, Butcher, & Singh, 2008).

Physical Properties Analysis The analysis of physical properties is crucial for understanding the behavior of chemical compounds in different environments. For compounds related to 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate, such analyses include studying their solubility, melting points, and thermal stability. For example, the synthesis and characterization of poly(2,6-dimethyl-1,4-phenylene oxide) using a surface-active coupling catalyst provided valuable data on the physical properties of polymers related to the target compound, indicating its potential applications and handling requirements (Dautenhahn & Lim, 1992).

Chemical Properties Analysis Understanding the chemical properties of 2-oxo-2-phenylethyl 1-pyrrolidinecarbodithioate and related compounds involves exploring their reactivity, stability, and interaction with other molecules. Studies, such as those on the synthesis, characterization, and physical properties of oligo(1-(N,N-dimethylamino)pyrrole)s and their doped forms, provide insights into the electronic structures, oxidation states, and potential for use in electronic applications, which are critical aspects of the chemical properties analysis (Yamanoi et al., 2015).

Propiedades

IUPAC Name |

phenacyl pyrrolidine-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS2/c15-12(11-6-2-1-3-7-11)10-17-13(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJRIONYMDQAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)SCC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49825551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Oxo-2-phenylethyl pyrrolidine-1-carbodithioate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5636375.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)

![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5636395.png)

![diethyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5636405.png)

![N-acetyl-N-[2-oxo-4-(1-piperidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5636412.png)

![N,N-dimethyl-3-[2-(1-L-prolyl-4-piperidinyl)-1H-imidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5636418.png)

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B5636422.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)

![1-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5636434.png)

![6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636439.png)